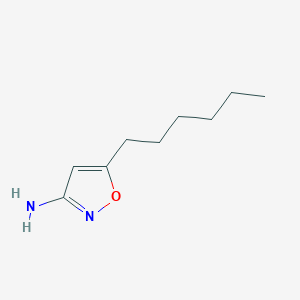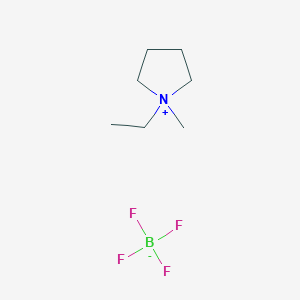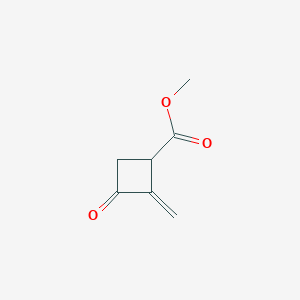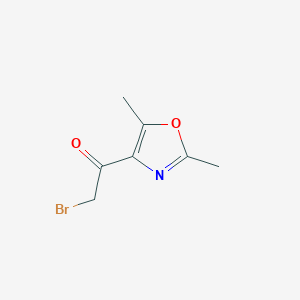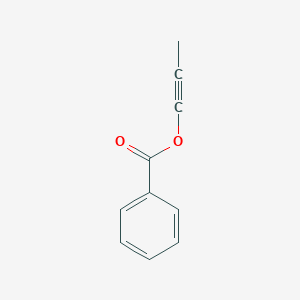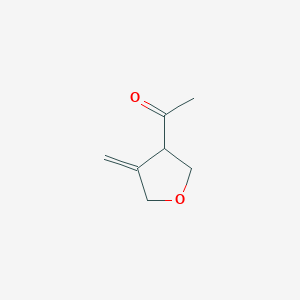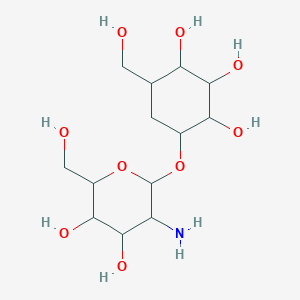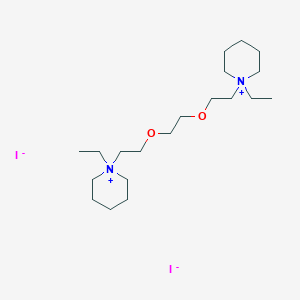
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide, also known as PEI, is a cationic polymer that is commonly used in scientific research. It is synthesized through the reaction of ethylenediamine and epichlorohydrin and has a molecular weight of approximately 25 kDa. PEI has been extensively studied due to its ability to bind with negatively charged molecules such as DNA and RNA, making it a valuable tool in gene delivery and transfection.
Wirkmechanismus
The mechanism of action of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is based on its ability to bind with negatively charged molecules such as DNA and RNA. The cationic charge of the polymer allows it to interact with the negatively charged phosphate groups of DNA and RNA, resulting in the formation of a stable complex. This complex can then be taken up by cells, allowing for the delivery of genetic material.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cytotoxicity and apoptosis in certain cell types. However, the mechanism behind this effect is not fully understood. This compound has also been shown to induce an inflammatory response in vivo, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is its ability to efficiently deliver genetic material into cells. It is also relatively easy to synthesize and can be modified to improve its properties. However, this compound has a number of limitations. It can be cytotoxic at high concentrations, and its cationic charge can cause it to interact with negatively charged molecules in the environment, leading to non-specific binding. Additionally, its use in vivo is limited by its ability to induce an inflammatory response.
Zukünftige Richtungen
There are a number of future directions for research involving Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide. One area of interest is the development of more efficient and targeted gene delivery systems. Researchers are also exploring the use of this compound in the development of new drug delivery systems and in the synthesis of nanoparticles. Additionally, there is ongoing research into the mechanism behind the cytotoxic effects of this compound and how these effects can be mitigated.
Synthesemethoden
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide is synthesized through the reaction of ethylenediamine and epichlorohydrin. The reaction results in the formation of a highly branched polymer with a high degree of cationic charge. The polymer is then purified through a series of steps including dialysis and precipitation to remove any impurities.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1,1'-(ethylenebis(oxyethylene))bis(1-ethyl-, diiodide has a wide range of applications in scientific research. One of its primary uses is in gene delivery and transfection. This compound can bind with negatively charged molecules such as DNA and RNA, allowing for the efficient delivery of genetic material into cells. This compound has also been used in the development of drug delivery systems and in the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
111562-23-3 |
|---|---|
Molekularformel |
C20H42I2N2O2 |
Molekulargewicht |
596.4 g/mol |
IUPAC-Name |
1-ethyl-1-[2-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C20H42N2O2.2HI/c1-3-21(11-7-5-8-12-21)15-17-23-19-20-24-18-16-22(4-2)13-9-6-10-14-22;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MBOWCLHZBQQHEN-UHFFFAOYSA-L |
SMILES |
CC[N+]1(CCCCC1)CCOCCOCC[N+]2(CCCCC2)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+]1(CCCCC1)CCOCCOCC[N+]2(CCCCC2)CC.[I-].[I-] |
Synonyme |
1-ethyl-1-[2-[2-[2-(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethoxy] ethoxy]ethyl]-3,4,5,6-tetrahydro-2H-pyridine diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
